Absolute Configuration and Chiral Purity
The target compound is unequivocally assigned the (4R) absolute configuration, as evidenced by its distinct CAS number (1807938-54-0) and specific InChI key (NTWBGVNPHSHJNN-FJXQXJEOSA-N). In contrast, the (4S)-enantiomer carries CAS 1807940-80-2, and the racemic 5,8-difluorochroman-4-amine hydrochloride is registered under CAS 1810070-13-3 [1]. This differentiation is critical: for chiral drug intermediates, using the incorrect enantiomer or a racemate has been demonstrated to cause complete loss of desired pharmacological activity or introduce off-target effects in chroman-based serotonergic and antiarrhythmic series [2].
| Evidence Dimension | Absolute configuration / CAS registration |
|---|---|
| Target Compound Data | (4R)-enantiomer, CAS 1807938-54-0 |
| Comparator Or Baseline | (4S)-enantiomer CAS 1807940-80-2; Racemate CAS 1810070-13-3 |
| Quantified Difference | Absolute configuration opposite; racemate stereochemically undefined |
| Conditions | CAS assignment and InChI fingerprint |
Why This Matters
For enantioselective drug discovery, the (4R)-configured intermediate provides a defined chiral handle that the racemate or wrong enantiomer cannot replicate, ensuring reproducible lead optimization and regulatory compliance.
- [1] PubChem. Comparative CAS registration: (4R)-enantiomer (CID 112756157 for (4S) analogue); racemic 5,8-difluorochroman-4-amine hydrochloride (CAS 1810070-13-3). View Source
- [2] Hammarberg E, et al. U.S. Patent 5,646,309. Intermediates in the synthesis of chroman derivatives for CNS disorders, 1997. Describes stereochemical impact on biological activity in chroman series. View Source
